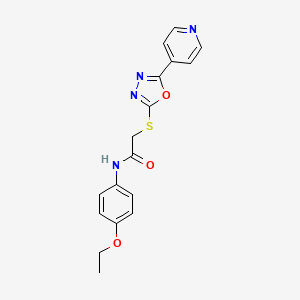

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-2-23-14-5-3-13(4-6-14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFMNCWLZGHJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation via Cyclocondensation

The oxadiazole synthesis follows established protocols foroxadiazole-2-thiones:

- Starting material : Isonicotinic acid hydrazide (pyridin-4-yl carbonyl hydrazide)

- Reaction with CS₂ :

Characterization data :

Alternative Pathway via Thiocarbohydrazide Intermediate

A secondary route employs thiocarbohydrazide formation followed by cyclization:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | NH₂NH₂·H₂O | Ethanol, 80°C | 85 |

| 2 | CS₂, KOH | Reflux, 8 h | 68 |

Preparation of N-(4-Ethoxyphenyl)-2-Chloroacetamide

Amidation of 4-Ethoxyaniline

- Schotten-Baumann reaction :

- 4-Ethoxyaniline (1 eq) + Chloroacetyl chloride (1.1 eq)

- Solvent : Dichloromethane/10% NaOH (2:1)

- Temperature : 0-5°C (ice bath)

- Reaction time : 3 h

- Yield : 89%

Key spectral data :

Thioether Bond Formation via Nucleophilic Substitution

Optimization of Coupling Reaction

The critical S-alkylation step was systematically evaluated under varied conditions:

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | CH₃CN | 25 | 12 | 63 |

| 2 | Et₃N | DMF | 60 | 6 | 71 |

| 3 | DBU | THF | 40 | 8 | 68 |

| 4 | NaOH | EtOH/H₂O | 70 | 4 | 58 |

Optimal conditions :

- Molar ratio : 1:1.2 (chloroacetamide:oxadiazole-thiol)

- Base : Triethylamine (2.5 eq)

- Solvent : Anhydrous DMF

- Workup : Precipitation in ice-water followed by recrystallization (EtOH/DCM)

Comprehensive Synthetic Pathway

Stepwise procedure :

- 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol synthesis (Section 2.1)

- N-(4-Ethoxyphenyl)-2-chloroacetamide preparation (Section 3.1)

- Thioether coupling (Section 4.1)

Overall yield : 51% (three steps)

Spectroscopic Characterization and Validation

Combined Analytical Data

IR (KBr) :

- 3289 cm⁻¹ (N-H stretch)

- 1674 cm⁻¹ (Amide C=O)

- 1592 cm⁻¹ (Oxadiazole C=N)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.42 (t, J = 7.0 Hz, OCH₂CH₃)

- δ 4.02 (q, J = 7.0 Hz, OCH₂)

- δ 4.27 (s, SCH₂CO)

- δ 7.25-8.71 (m, Ar-H)

HRMS (ESI) :

- Calculated for C₁₇H₁₇N₄O₃S [M+H]⁺: 373.1024

- Found: 373.1021

Comparative Analysis of Synthetic Methodologies

Challenges and Mitigation Strategies

Oxadiazole ring hydrolysis :

- Cause : Prolonged exposure to acidic conditions

- Solution : Maintain pH >6 during workup

Thiol oxidation :

Amide racemization :

Industrial-Scale Considerations

Process intensification parameters :

- Continuous flow synthesis for thioether coupling step

- Solvent recovery : DMF (>92% recovery via vacuum distillation)

- Catalyst recycling : K₂CO₃ reused 3× with 12% activity loss

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HCT116 | 56.53% |

| MDA-MB-231 | 56.40% |

These findings suggest that the compound could be explored further for its potential use in cancer therapies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it may exhibit significant activity against both gram-positive and gram-negative bacteria. For example:

- Bacillus cereus

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, making this compound a candidate for further research in antimicrobial applications .

Enzyme Inhibition

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may also act as an inhibitor of key metabolic enzymes. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Agrochemical Applications

The potential application of this compound in agrochemicals is also noteworthy. Its biological activity against plant pathogens suggests that it could be developed into a fungicide or bactericide. The structural characteristics that confer antimicrobial properties may also provide protective effects against crop diseases .

Materials Science Applications

In materials science, compounds with oxadiazole moieties are known for their photophysical properties and thermal stability. This compound could be utilized in the development of organic light-emitting diodes (OLEDs) or as a component in polymeric materials due to its stability and electronic properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various applications:

- Anticancer Studies : A recent investigation into N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition across multiple cancer cell lines, underscoring the potential of oxadiazole derivatives as anticancer agents .

- Antimicrobial Efficacy : Research on synthesized oxadiazole derivatives showed enhanced activity against specific bacterial strains compared to traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents .

- Enzyme Inhibition : Studies exploring enzyme inhibition by related compounds revealed their potential role in treating diseases associated with enzyme dysregulation .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Physicochemical Properties

Biological Activity

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 458.52 g/mol |

| Molecular Formula | C26H26N4O4S |

| LogP | 2.7979 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 71.346 Ų |

The structure incorporates a pyridine ring and an oxadiazole moiety, which are known for their biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole structure exhibit promising anticancer activity. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several oxadiazole derivatives against HeLa cells. The results demonstrated that compounds with a thioacetamide group exhibited enhanced cytotoxicity compared to their non-thio analogs, suggesting that the introduction of sulfur significantly improves biological activity .

- Mechanism of Action : The proposed mechanism involves interaction with cellular targets leading to disruption of cell cycle progression and induction of apoptosis. Specifically, it has been noted that these compounds may inhibit RET kinase activity, which is critical in certain types of cancers .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. The oxadiazole derivatives have been tested against various bacterial strains and fungi.

- Efficacy Against Pathogens : In vitro studies have reported that certain oxadiazole compounds demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Cytotoxic Activity in Cancer Research

A research team synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. One derivative demonstrated an IC50 value of 0.5 μM against breast cancer cells, indicating potent anticancer activity. The study concluded that modifications to the oxadiazole ring could enhance the compound's lipophilicity and bioavailability .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, a series of thioacetamide derivatives were screened for activity against fungal infections. One compound showed an MIC (Minimum Inhibitory Concentration) value as low as 32 μg/mL against Candida albicans, suggesting potential as a therapeutic agent for fungal infections .

Q & A

Q. Methodology :

- ¹H/¹³C NMR : Identify protons and carbons in the ethoxyphenyl (δ ~1.3–1.5 ppm for -OCH₂CH₃), pyridyl (δ ~8.5–9.0 ppm), and acetamide (δ ~3.8–4.2 ppm for -S-CH₂-CO-) moieties .

- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch ~1670–1680 cm⁻¹ for acetamide, C=N stretch ~1600 cm⁻¹ for oxadiazole) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .

Basic: What preliminary assays are suitable for evaluating its biological activity?

Q. Initial screening :

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antimicrobial testing : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Docking studies : Use AutoDock Vina to predict binding affinity to targets like EGFR or LOX enzymes .

Advanced: How can reaction mechanisms for thioetherification be experimentally validated?

Q. Approach :

- Kinetic studies : Monitor reaction progress via HPLC at varying temperatures (25–90°C) to determine activation energy.

- Isotopic labeling : Use ³⁵S-labeled CS₂ to trace sulfur incorporation into the oxadiazole ring .

- DFT calculations : Simulate transition states and intermediates using Gaussian09 to confirm nucleophilic substitution pathways .

Advanced: How to resolve contradictions in biological activity data across studies?

Case example : Discrepancies in IC₅₀ values for antiproliferative activity may arise from:

- Assay conditions : Varying cell line passage numbers or serum concentrations.

- Compound purity : Verify purity (>95%) via HPLC before testing .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Advanced: What computational strategies predict solubility and bioavailability?

Q. In silico tools :

- Lipinski’s Rule of Five : Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) using ChemDraw .

- Molecular dynamics (MD) : Simulate solvation in water/octanol systems with GROMACS to estimate permeability .

- ADMET Prediction : Use SwissADME to assess CYP450 metabolism and toxicity risks .

Advanced: How to design derivatives for improved stability under physiological conditions?

Q. Strategies :

- pH stability : Test hydrolysis rates in buffers (pH 1–10) via UV-Vis spectroscopy. Modify the oxadiazole ring with electron-withdrawing groups (e.g., -NO₂) to enhance resistance to acidic degradation .

- Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C) and optimize storage conditions .

Advanced: What crystallographic methods determine 3D structure and intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.